molecular formula C11H8F3N5O B4522785 N-(furan-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(furan-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4522785
M. Wt: 283.21 g/mol
InChI Key: CHZCPBZPSOCXFF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Its structure includes a trifluoromethyl (-CF₃) group at position 3 and a furan-2-ylmethylamine substituent at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5O/c12-11(13,14)10-17-16-9-4-3-8(18-19(9)10)15-6-7-2-1-5-20-7/h1-5H,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZCPBZPSOCXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Furan-2-ylmethyl Group: This can be done via nucleophilic substitution reactions where the furan-2-ylmethyl halide reacts with the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The triazolopyridazine core can be reduced under specific conditions to yield partially or fully reduced products.

    Substitution: The compound can undergo various substitution reactions, particularly at the furan ring and the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate the activity of specific receptors, leading to altered cellular responses.

    Pathway Interference: The compound may interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s activity and physicochemical properties can be contextualized against similar [1,2,4]triazolo[4,3-b]pyridazine derivatives (Table 1). Key structural variations include:

  • Substituent at position 6 : Amine-linked alkyl/aryl groups.
  • Substituent at position 3 : Trifluoromethyl, methyl, cyclopropyl, or aromatic rings.

Table 1: Comparative Analysis of [1,2,4]Triazolo[4,3-b]pyridazine Derivatives

Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Biological Target Key Activity/IC₅₀ (nM) Reference
N-(furan-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine CF₃ Furan-2-ylmethyl ~358.3* Hypothesized: BRD4/PIM1 N/A† [Analogous to 1, 12]
Compound 6 (N-[2-(1H-indol-3-yl)ethyl]-3-CF₃-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) CF₃ 2-(1H-indol-3-yl)ethyl 358.31 BRD4 IC₅₀ = 120 ± 15
Compound 7 (N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) Methyl 2-(5-fluoro-1H-indol-3-yl)ethyl 339.35 BRD4 IC₅₀ = 85 ± 10
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-(CF₃)phenyl Cyclohexyl 371.36 PIM1 Kinase Docking Score: -6.020
Z234870022 (N-[2-(quinolin-8-yl)ethyl]-3-CF₃-[1,2,4]triazolo[4,3-b]pyridazin-6-amine) CF₃ 2-(quinolin-8-yl)ethyl 358.32 Undisclosed N/A

*Estimated based on analogous structures (e.g., C₁₆H₁₃F₃N₆ for Compound 6 ). †No direct activity data available for the target compound; inferred from structural analogs.

Structure-Activity Relationship (SAR) Insights

Trifluoromethyl vs. Methyl at Position 3 :

  • The CF₃ group (Compound 6) enhances binding to BRD4 bromodomains compared to methyl (Compound 7), likely due to increased hydrophobic interactions and electronegativity .
  • In PIM1 kinase inhibitors (e.g., N-cyclohexyl-3-[3-CF₃-phenyl]-...), the CF₃-phenyl group improves selectivity by filling a hydrophobic pocket .

Aromatic vs. Aliphatic Substituents at Position 6: Indole- or quinoline-containing derivatives (Compounds 6, Z234870022) exhibit stronger BRD4 inhibition than aliphatic chains, attributed to π-stacking with acetylated lysine residues . Cyclohexyl or furan-2-ylmethyl groups may reduce off-target effects by avoiding steric clashes in certain binding sites .

Impact of Fluorination: Fluorinated indole derivatives (Compound 7) show improved metabolic stability and bioavailability compared to non-fluorinated analogs .

Biological Activity

N-(furan-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in cancer therapy, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a furan moiety , a trifluoromethyl group , and a pyridazine ring , which contribute to its unique chemical properties. The molecular formula is C11H8F3N5OC_{11}H_{8}F_{3}N_{5}O with a molecular weight of approximately 394.4 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : Preliminary studies suggest that this compound acts as an inhibitor for certain enzymes involved in cancer progression. The trifluoromethyl group is believed to enhance binding affinity and selectivity towards specific biological targets.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic properties against various human cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential application in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific enzymes linked to cancer
CytotoxicityInduces apoptosis in human cancer cell lines
Interaction with PI3KPotential as a selective PI3K inhibitor

Case Studies

  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that this compound demonstrated significant growth inhibition. For instance, lead compound derivatives showed GI50 values in the nanomolar range (0.02 - 0.99 µM), indicating potent anti-cancer activity against leukemia and breast cancer cell lines .
  • PI3K Inhibition : A study highlighted the compound's potential as an ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), particularly PI3Kgamma. This pathway is crucial in inflammatory and autoimmune diseases, making the compound a candidate for therapeutic development in these areas .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-pyridazinoneContains a pyridazine ringAnticancer activity
Triazolopyridazine derivativesSimilar triazole-pyridazine structureEnzyme inhibitors
1,2,4-Triazole derivativesShares triazole moietyAntimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.